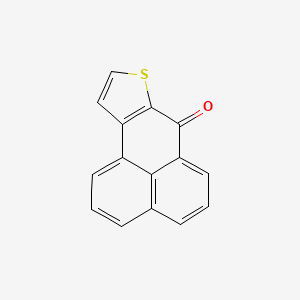

7H-Phenaleno(2,1-b)thiophen-7-one

Description

Structure

3D Structure

Properties

CAS No. |

30415-22-6 |

|---|---|

Molecular Formula |

C15H8OS |

Molecular Weight |

236.29 g/mol |

IUPAC Name |

phenaleno[2,1-b]thiophen-7-one |

InChI |

InChI=1S/C15H8OS/c16-14-12-6-2-4-9-3-1-5-10(13(9)12)11-7-8-17-15(11)14/h1-8H |

InChI Key |

ASKVIPVMVGMOAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C(=O)C3=CC=C2)SC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7h Phenaleno 2,1 B Thiophen 7 One

Established Reaction Pathways for the Preparation of 7H-Phenaleno(2,1-b)thiophen-7-one

The construction of the this compound scaffold has been achieved through several established reaction pathways, each with its own set of precursors and reaction conditions. These methods often involve the sequential construction of the fused ring system.

Historical Synthetic Approaches and Precursor Chemistry

Historically, the synthesis of fused thiophene (B33073) systems has relied on classical named reactions adapted for more complex substrates. While specific early syntheses of this compound are not extensively documented in widely available literature, the foundational chemistry for its components provides insight into potential historical routes. The synthesis of polysubstituted 2-aminothiophenes, for instance, has been widely achieved through the Gewald reaction , a multi-component condensation involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. Another cornerstone in thiophene synthesis is the Paal-Knorr thiophene synthesis , which typically involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.

For the phenalenone portion, early syntheses often involved multi-step procedures starting from naphthalene (B1677914) or other polycyclic aromatic hydrocarbons. The precursor chemistry for a hypothetical historical synthesis of this compound would likely involve a pre-formed phenalenone derivative bearing a suitable functional group for the subsequent annulation of the thiophene ring. For example, a phenalenone with an adjacent activated methylene (B1212753) group could potentially undergo a reaction sequence similar to the Gewald synthesis.

A plausible, albeit historically unconfirmed, approach could involve the following conceptual steps:

Synthesis of a functionalized phenalenone precursor.

Reaction of this precursor with a sulfur source and a suitable reagent to form the thiophene ring via cyclization.

The challenges in these early approaches would have included regioselectivity, harsh reaction conditions, and often low yields.

Optimization of Reaction Conditions and Isolation Techniques

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions and the effective isolation of the final product. For the synthesis of this compound, key parameters for optimization include temperature, reaction time, choice of solvent and catalyst, and the stoichiometry of the reactants.

| Parameter | General Consideration for Optimization | Potential Impact on this compound Synthesis |

| Temperature | Varies depending on the reaction mechanism (e.g., higher temperatures for cyclization). | Can influence reaction rate and the formation of byproducts. |

| Solvent | Should dissolve reactants and be inert under reaction conditions. | Polarity of the solvent can affect the solubility of intermediates and the final product. |

| Catalyst | Acid or base catalysts are often employed in condensation and cyclization steps. | The choice of catalyst can significantly impact the yield and purity. |

| Reactant Ratio | Stoichiometric or excess amounts of certain reactants may be required. | Can drive the reaction to completion and minimize starting material contamination. |

Isolation and Purification:

Once the synthesis is complete, isolating and purifying this compound is crucial for obtaining a high-purity sample. Common techniques include:

Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical, with the ideal solvent dissolving the compound well at high temperatures but poorly at low temperatures. Aromatic compounds are often recrystallized from solvents like toluene (B28343) or xylene.

Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina). A suitable eluent system is chosen to achieve effective separation. For polycyclic aromatic compounds, a mixture of non-polar and moderately polar solvents is often employed.

Sublimation: For compounds with a sufficiently high vapor pressure, sublimation can be an effective purification method, particularly for removing non-volatile impurities.

Modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for characterizing the purified this compound and confirming its structure.

Advanced Synthetic Concepts for Related Phenalenothiophene Architectures

The quest for more efficient and versatile methods for constructing complex heterocyclic systems has led to the development of several advanced synthetic concepts. While not all have been explicitly applied to this compound, they represent the forefront of synthetic strategy for related phenalenothiophene and heterocyclic nanographene architectures.

Photocyclization Strategies in Polycyclic Thiophene Synthesis

Photocyclization reactions, particularly the Mallory reaction, offer a powerful tool for the synthesis of polycyclic aromatic hydrocarbons and their heteroatomic analogues. nih.gov This method involves the light-induced intramolecular cyclization of a stilbene-like precursor, followed by oxidation to the aromatic system.

In the context of polycyclic thiophene synthesis, a precursor containing a styrylthiophene moiety could be irradiated to induce cyclization and form a fused thiophene ring. nih.gov For instance, a phenalenone derivative bearing a vinylthiophene substituent could potentially undergo photocyclization to yield a phenalenothiophene structure. The regiochemistry of the cyclization is a key consideration in this approach.

Dehydrogenative Annulation and Tandem Annulations in Heterocyclic Nanographene Formation

Dehydrogenative annulation, often referred to as the Scholl reaction, is a widely used method for the synthesis of large, fused aromatic systems, including heterocyclic nanographenes. acs.org This reaction involves the intramolecular coupling of two aromatic C-H bonds under oxidative conditions, typically using a Lewis acid and an oxidant (e.g., FeCl₃). This strategy allows for the direct fusion of aromatic rings.

Tandem annulations , where multiple ring-forming reactions occur in a single synthetic operation, represent a highly efficient approach to building complex molecular architectures. nih.gov These cascade reactions can rapidly increase molecular complexity from simpler starting materials. For the synthesis of phenalenothiophene architectures, a carefully designed precursor could undergo a tandem annulation process to form both the phenalenone and thiophene ring systems in a concerted or sequential one-pot manner.

Multi-Component Reactions for the Assembly of Fused Heterocyclic Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants, have emerged as a powerful tool in synthetic chemistry. tandfonline.comnih.govnih.gov MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity.

For the assembly of fused heterocyclic systems like phenalenothiophenes, an MCR could be envisioned that brings together the necessary building blocks for the phenalenone and thiophene rings in a single step. For example, a one-pot reaction involving a phenalenone precursor, a sulfur source, and other reagents could potentially lead to the direct formation of this compound. The development of novel MCRs for the synthesis of complex polycyclic heteroaromatic compounds remains an active area of research. tandfonline.comnih.govnih.gov

Functionalization and Derivatization Strategies for this compound

The inherent reactivity of the 7H-Phenaleno[2,1-b]thiophen-7-one core allows for a range of chemical modifications. The ketone functionality at the 7-position serves as a primary site for reactions such as nucleophilic additions and reductions. Furthermore, the extended π-system is amenable to substitution reactions, enabling the introduction of various functional groups onto the aromatic framework. These modifications are instrumental in modulating the molecule's electronic characteristics, solubility, and intermolecular interactions.

Introduction of Electron-Donating and Electron-Accepting Moieties

The electronic properties of 7H-Phenaleno[2,1-b]thiophen-7-one can be systematically altered by the introduction of electron-donating groups (EDGs) and electron-accepting groups (EWGs). This strategy is fundamental in designing materials with specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn governs their performance in electronic devices. beilstein-journals.org

Attaching electron-rich units tends to raise the HOMO energy level, while electron-withdrawing moieties can lower the LUMO energy level, effectively reducing the HOMO-LUMO gap. beilstein-journals.org This tuning of the electronic band gap is a cornerstone of developing novel organic semiconductors. For instance, the incorporation of solubilizing alkyl chains, which also act as weak electron-donating groups, is a common strategy to improve processability in organic solvents. beilstein-journals.org

While specific examples for the direct functionalization of 7H-Phenaleno[2,1-b]thiophen-7-one with a wide array of EDGs and EWGs are not extensively documented in publicly available literature, the principles of organic synthesis suggest that standard aromatic substitution reactions could be employed. The reactivity of the phenalenone and thiophene rings would dictate the regioselectivity of such substitutions.

Table 1: Potential Functional Groups for Modifying the Electronic Properties of this compound

| Group Type | Examples of Functional Groups | Expected Effect on Electronic Properties |

| Electron-Donating | Alkyl (-R), Alkoxy (-OR), Amino (-NR₂) | Increase HOMO energy level, enhance electron density |

| Electron-Accepting | Cyano (-CN), Nitro (-NO₂), Halogen (-X) | Decrease LUMO energy level, reduce electron density |

Regioselective Chemical Modifications and Ligand Incorporation

Achieving regioselective functionalization of the 7H-Phenaleno[2,1-b]thiophen-7-one skeleton is a significant synthetic challenge that is crucial for controlling the final properties of the derived materials. The distinct reactivity of the different positions on the fused ring system allows for targeted modifications. For the parent phenalenone system, substitutions have been shown to be challenging to control, sometimes requiring harsh conditions that can lead to a mixture of products. acs.org However, milder and more selective methods are continually being developed. acs.org

For instance, in phenalenone derivatives, halogen moieties can be introduced and subsequently used as handles for further functionalization through cross-coupling reactions, allowing for the regioselective incorporation of a variety of substituents. acs.org While direct examples for 7H-Phenaleno[2,1-b]thiophen-7-one are scarce, analogous strategies developed for phenalenones and thiophenes could be adapted. The synthesis of chloromethyl derivatives of phenalenone, for example, provides a versatile precursor for introducing a wide range of functional groups. nih.gov

The incorporation of ligands or specific binding moieties is another important derivatization strategy. This can be achieved by introducing functional groups, such as amines or carboxylic acids, which can then be used to attach other molecules or metal complexes. nih.gov This approach is particularly relevant for applications in sensing, catalysis, and the development of multifunctional materials. The synthesis of amino and other functional group-bearing phenalenone derivatives has been reported, showcasing the feasibility of such modifications. nih.gov These derivatives can then participate in further reactions like peptide couplings to introduce more complex functionalities. acs.org

Table 2: Examples of Regioselective Reactions on Related Scaffolds

| Parent Scaffold | Reaction Type | Position of Functionalization | Reference |

| Phenalenone | Sulfonation | 2 or 5 | acs.org |

| Phenalenone | Halogenation | Varies with conditions | acs.org |

| Phenalenone | Amination (via chloromethyl derivative) | Varies | nih.gov |

Advanced Spectroscopic and Electronic Characterization of 7h Phenaleno 2,1 B Thiophen 7 One and Its Derivatives

Comprehensive Spectroscopic Analysis for Structural Elucidation and Conformational Studies

A multi-technique spectroscopic approach is essential to unambiguously determine the complex molecular architecture of 7H-Phenaleno(2,1-b)thiophen-7-one and its derivatives. Each method provides unique and complementary information, from atomic connectivity to vibrational modes and precise molecular mass.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. oxinst.com For complex, polycyclic aromatic systems like this compound, high-field NMR is particularly crucial as it provides enhanced sensitivity and superior resolution, which are necessary to resolve the crowded proton and carbon environments. osf.iomdpi.com The basic principle of NMR relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C, which exist in different spin states when placed in a strong external magnetic field. libretexts.org

The ¹H NMR spectrum of this compound is expected to show a series of signals in the aromatic region for its eight distinct protons. The chemical shifts and coupling patterns (spin-spin splitting) of these protons provide critical information about their electronic environment and spatial relationships with neighboring protons. However, due to the fused-ring structure, significant signal overlap is common in one-dimensional (1D) spectra. mdpi.com

To overcome this challenge, two-dimensional (2D) NMR experiments are employed:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the connectivity within individual rings of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the entire fused-ring system and definitively assigning quaternary carbons, including the carbonyl carbon. beilstein-journals.org

In the structural analysis of related complex heterocyclic compounds, such as adamantylated azolo-azines and functionalized thiahelicenes, the combined use of these 1D and 2D NMR techniques has proven indispensable for unambiguous structure determination. beilstein-journals.orgmdpi.com The use of ultra-high field instruments (e.g., 1 GHz and above) further enhances spectral dispersion, making the assignment of even the most complex structures more feasible. osf.ionih.gov

| NMR Technique | Information Provided | Application to this compound |

|---|---|---|

| 1D ¹H NMR | Chemical shift and coupling constants of protons. | Reveals the electronic environment of the 8 aromatic protons; significant overlap expected. |

| 1D ¹³C NMR | Chemical shift of carbon atoms. | Identifies all 15 carbon atoms, including the carbonyl (C=O) and those in the thiophene (B33073) ring. |

| 2D COSY | Shows ¹H-¹H spin-spin coupling correlations. | Establishes proton connectivity within the phenalenone and thiophene ring systems. |

| 2D HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Assigns specific proton signals to their corresponding carbon atoms. |

| 2D HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Crucial for assigning quaternary carbons and linking the fused ring fragments together. beilstein-journals.org |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrational Modes and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a structural "fingerprint." nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the IR spectrum would be dominated by several key absorptions:

Carbonyl (C=O) Stretch: A strong, sharp band is expected in the region of 1640-1680 cm⁻¹, characteristic of a ketone within a conjugated aromatic system.

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region arise from the vibrations of the fused aromatic rings.

C-S Stretch: The carbon-sulfur bond of the thiophene ring gives rise to weaker bands, which can sometimes be difficult to assign definitively.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. uchile.cl It is particularly sensitive to non-polar bonds and symmetric vibrations. Key features in the Raman spectrum of this compound would include:

Intense bands corresponding to the symmetric breathing modes of the polycyclic aromatic framework.

Vibrations associated with the thiophene ring, which have been identified in studies of related compounds like benzothiophene (B83047) and dibenzothiophene. researchgate.net For example, specific modes below 1000 cm⁻¹ can often be attributed to thiophene-type structures in complex polyaromatic mixtures. researchgate.net

| Vibrational Mode | Expected IR Region (cm⁻¹) | Expected Raman Signal | Structural Information |

|---|---|---|---|

| Aromatic C-H Stretch | ~3050-3150 | Present | Confirms aromatic protons. |

| Carbonyl (C=O) Stretch | ~1640-1680 (Strong) | Present | Confirms the presence of the ketone functional group. |

| Aromatic C=C Stretch | ~1400-1600 (Multiple bands) | Strong | Fingerprint region for the fused polycyclic system. |

| C-H In-plane/Out-of-plane Bending | ~1000-1300 / ~700-900 | Present | Provides information on the substitution pattern of the aromatic rings. |

| C-S Vibrations | ~600-800 (Often weak) | Present | Indicates the presence of the thiophene ring. researchgate.net |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact molecular mass of a compound with high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to confirm its elemental composition as C₁₅H₈OS. nih.govmdpi.com

Beyond molecular formula determination, mass spectrometry provides insight into the molecule's structure through analysis of its fragmentation patterns upon ionization. Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.org In the case of this compound, the initial molecular ion (M⁺˙) could undergo fragmentation via several routes:

Loss of Carbon Monoxide (CO): A common fragmentation for ketones, which would result in a fragment ion [M-CO]⁺˙.

Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent aromatic carbon can cleave. libretexts.org

Thiophene Ring Fragmentation: The thiophene ring itself can undergo cleavage, potentially losing fragments such as a sulfur atom (S) or a thioformyl (B1219250) radical (HCS˙). researchgate.net

Studying these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule and corroborates the structure determined by other spectroscopic methods.

X-ray Diffraction Studies for Solid-State Structure and Conformational Disorder

While NMR provides the structure in solution, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful X-ray crystallographic analysis would yield a wealth of information:

Precise Bond Lengths and Angles: Confirming the geometry of the fused five- and six-membered rings.

Molecular Planarity: Determining the degree of planarity of the extended π-system, which is crucial for understanding its electronic properties.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. This includes identifying non-covalent interactions such as π-π stacking, which are critical for the material's solid-state properties. Studies on related phenalenyl-based molecular conductors have shown that molecular packing dictates the electronic and magnetic properties of the material. mdpi.com

Photophysical Properties and Excited State Dynamics

The extended, fused π-electron system of this compound suggests it will possess interesting photophysical properties, absorbing and potentially emitting light in the ultraviolet-visible range.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique measures the absorption of UV and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* and n → π* transitions). The UV-Vis spectrum of this compound is expected to show intense absorption bands due to its large conjugated system. rsc.org Related benzanthrone (B145504) derivatives, which also possess an extended aromatic ketone structure, exhibit strong absorption and tunable fluorescence. mdpi.com The position and intensity of these absorption maxima are sensitive to the electronic structure and can be influenced by substituents and the polarity of the solvent.

Fluorescence Spectroscopy: After a molecule absorbs light and reaches an excited electronic state, it can relax back to the ground state by emitting a photon. This process is known as fluorescence. Many polycyclic aromatic hydrocarbons are highly fluorescent. The fluorescence spectrum is typically mirror-imaged to the lowest energy absorption band and occurs at a longer wavelength (lower energy). The difference between the absorption and emission maxima is known as the Stokes shift.

The photophysical properties of similar donor-acceptor dyes based on phenalenothiophene have been studied for applications in dye-sensitized solar cells, highlighting the ability of this core structure to participate in light-harvesting and charge transfer processes. researchgate.net The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime are key parameters that characterize the excited state dynamics of the molecule.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF, %) |

|---|---|---|---|---|

| Hexane | 411 | 440 | 29 | 11 |

| Toluene (B28343) | 421 | 481 | 60 | 43 |

| Dichloromethane | 426 | 524 | 98 | 66 |

| Ethanol | 426 | 535 | 109 | 68 |

Time-Resolved Spectroscopy

Time-resolved spectroscopy techniques are crucial for understanding the ultrafast dynamic processes that occur in molecules after light absorption. For derivatives of 7H-phenaleno[2,1-b]thiophen-7-one, these methods have been instrumental in characterizing their potential in applications such as dye-sensitized solar cells (DSSCs).

Femtosecond Fluorescence Decay Measurements

Femtosecond fluorescence decay measurements are employed to investigate the electron injection yields from the photo-excited dye molecules to the semiconductor (e.g., titania) in DSSCs. researchgate.net For organic dyes based on the 7H-phenaleno[1,2-b]thiophene (PT) and 7H-benzo epa.govunige.chindeno[1,2-b]thiophene (BIT) cores, these measurements reveal efficient charge separation. researchgate.netresearchgate.net The data obtained from these measurements on dyed titania and alumina (B75360) films help in understanding the electron injection yields, which show a strong correlation with the maximum external quantum efficiencies of the solar cells. researchgate.net

Nanosecond Transient Absorption Measurements

Nanosecond transient absorption spectroscopy provides insights into the slower dynamic processes, such as charge recombination and the lifetime of the excited states. In the context of DSSCs using 7H-phenaleno[1,2-b]thiophene-based sensitizers, these measurements, along with femtosecond fluorescence decay data, confirm efficient charge separation yields. researchgate.netresearchgate.net This technique is essential for evaluating the stability and efficiency of the solar cells by probing the kinetics of charge carriers. researchgate.net

Analysis of Charge Separation Yields and Dynamics

The analysis of charge separation is fundamental to understanding the performance of photosensitizers in solar cells. For derivatives of 7H-phenaleno[2,1-b]thiophen-7-one, several experimental and theoretical studies have highlighted the significant charge-transfer character of their lowest electronic excited state. unige.ch The magnitude of this charge separation, which can be quantified by the change in dipole moment between the ground and excited states or by the electron-hole distance, is directly related to the fluorescence quantum yields. unige.ch Efficient charge separation, as observed in PT and BIT-based dyes, is a key factor in achieving high power conversion efficiencies in DSSCs. researchgate.netresearchgate.net

Excited State Relaxation Processes, Including Stokes Shift and Non-Radiative Pathways

The relaxation of a molecule from its excited state back to the ground state can occur through various radiative (fluorescence) and non-radiative pathways. The energy difference between the maximum of the absorption and the maximum of the emission spectra is known as the Stokes shift.

For thiophene-based compounds, the excited state relaxation dynamics are often influenced by vibrational modes, including C-S bond stretching and ring puckering, which can drive the deactivation process. researchgate.net In some polycyclic thiophene derivatives, intersystem crossing to the triplet manifold is a significant relaxation pathway. researchgate.net

Derivatives of 7H-phenaleno[2,1-b]thiophen-7-one and related structures can exhibit large Stokes shifts, which is a desirable property for applications like fluorescent probes and imaging to avoid interference between excitation and emission signals. rsc.orgnih.gov For instance, some thiophene-based dyes have been designed to have large Stokes shifts by incorporating specific electron donor-acceptor structures. rsc.org The magnitude of the Stokes shift can be influenced by factors such as the degree of π-conjugation and torsional angles within the molecule. mdpi.com

Fluorescence Quantum Yield Determination and Lifetime Measurements

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For derivatives of 7H-phenaleno[2,1-b]thiophen-7-one, the fluorescence quantum yield can vary significantly depending on their chemical structure and the solvent environment. researchgate.net

For example, while the parent 1H-phenalen-1-one (PN) is a highly efficient photosensitizer with a quantum yield close to unity for singlet oxygen generation, it lacks fluorescence. researchgate.net However, its derivatives can be designed to be fluorescent. The fluorescence quantum yield is influenced by the extent of π-conjugation and the presence of different substituents. researchgate.net For some related polycyclic aromatic hydrocarbons, the fluorescence quantum yield has been shown to have an S-shaped dependence on the magnitude of charge separation upon excitation. unige.ch

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. For some dithienyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene derivatives, the fluorescence lifetime increases with the degree of π-conjugation. mdpi.com

Influence of Solvent Polarity and Aggregation on Photophysical Behavior

The photophysical properties of 7H-phenaleno[2,1-b]thiophen-7-one and its derivatives are often sensitive to the surrounding environment, particularly the polarity of the solvent and the state of aggregation.

Solvent polarity can significantly affect the absorption and emission spectra, a phenomenon known as solvatochromism. In many organic dyes, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum due to the stabilization of the more polar excited state. raco.catmdpi.com This effect is often indicative of an intramolecular charge transfer (ICT) character in the excited state. raco.cat The table below illustrates the effect of solvent polarity on the fluorescence quantum yield for derivatives of the related compound 1H-phenalen-1-one (PNox). researchgate.net

| Solvent | Dielectric Constant (ε) | PNox1 ΦF (%) | PNox2 ΦF (%) | PNox3 ΦF (%) | PNox4 ΦF (%) | PNox5 ΦF (%) | PNox6 ΦF (%) | PNox7 ΦF (%) |

| Cyclohexane | 2.02 | 9.9 | 1.8 | 2.7 | 0.8 | 2.1 | 1.3 | 2.1 |

| Toluene | 2.38 | 13.9 | 1.9 | 3.5 | 1.0 | 2.5 | 1.4 | 2.6 |

| Chloroform | 4.81 | 13.3 | 1.6 | 3.4 | 1.1 | 2.3 | 1.2 | 2.2 |

| Dichloromethane | 8.93 | 11.2 | 1.2 | 2.7 | 1.0 | 1.8 | 0.9 | 1.7 |

| Acetone | 20.7 | 7.9 | 0.8 | 1.9 | 0.8 | 1.3 | 0.7 | 1.2 |

| Acetonitrile | 37.5 | 6.5 | 0.7 | 1.6 | 0.7 | 1.1 | 0.6 | 1.0 |

| Methanol | 32.7 | 5.8 | 0.6 | 1.6 | 0.7 | 1.0 | 0.5 | 0.8 |

| Water | 80.1 | 0.3 | <0.1 | 0.1 | <0.1 | 0.1 | <0.1 | 0.2 |

Aggregation can also have a profound impact on photophysical properties. The formation of molecular aggregates can lead to changes in the absorption and emission spectra and often results in fluorescence quenching. However, in some cases, aggregation can enhance electronic coupling between molecules. mdpi.com

Electrochemical Properties and Redox Characteristics

The electrochemical behavior of this compound and its derivatives has been investigated to determine their redox potentials and to gain insights into their electronic structure. These studies are fundamental for evaluating their potential as active materials in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

While specific cyclic voltammetry (CV) and differential pulse voltammetry (DPV) data for the parent this compound are not extensively reported in the public domain, the electrochemical properties of its derivatives have been a subject of research. For instance, a donor-acceptor organic dye, designated as H1, which incorporates the 7H-phenaleno[1,2-b]thiophene (a structural isomer) core, has been synthesized and characterized. researchgate.net The electrochemical characterization of such derivatives provides valuable information about the redox behavior of the fundamental phenaleno-thiophene framework.

Cyclic voltammetry measurements are typically performed to probe the oxidation and reduction processes of these compounds. These measurements can reveal the potentials at which the molecule loses or gains electrons, corresponding to its ionization potential and electron affinity, respectively. The electrochemical behavior of derivatives is often modulated by the attachment of various functional groups to the core structure. For example, the introduction of stronger donor groups is known to influence the redox potentials, as observed in studies of related heterocyclic systems. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that determine the electronic and optical properties of a molecule. The energy levels of these frontier orbitals can be experimentally estimated from electrochemical data or predicted through computational methods.

Direct experimental data for the parent this compound is scarce. However, computational studies on structurally related compounds, such as Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT), offer valuable insights. mdpi.com For instance, density functional theory (DFT) calculations on 2,7-dibromo-BTBT, a derivative of BTBT, have been performed to predict its electronic properties. mdpi.com These calculations revealed that the HOMO and LUMO energy levels are significantly influenced by chemical modifications, such as the oxidation of the sulfur atoms in the thiophene rings. mdpi.com During the oxidation process of 2,7-diBr-BTBT, the HOMO energy was found to gradually decrease, and a similar, more pronounced trend was observed for the LUMO energy. mdpi.com

For a derivative of 7H-phenaleno[1,2-b]thiophene used in a dye-sensitized solar cell, the incorporation of the phenalenothiophene unit was shown to effectively lower the band gap of the dye, indicating a modification of the HOMO and LUMO levels. researchgate.net Theoretical calculations on related dye molecules have shown that enlarging the thiophene unit can improve the oscillator strength, while the incorporation of a cyclopentadithiophene unit can lead to a significant red-shift of the absorption peak, which is directly related to the HOMO-LUMO gap. researchgate.net

Computational and Theoretical Investigations of 7h Phenaleno 2,1 B Thiophen 7 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. For 7H-Phenaleno(2,1-b)thiophen-7-one, these calculations elucidate its stability, reactivity, and optical properties.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electron Density Distribution

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to find the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These calculations are often performed using hybrid functionals like B3LYP, which have been shown to provide a good balance between accuracy and computational cost for organic molecules. arxiv.org The distribution of electron density, also obtainable from DFT, reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its chemical reactivity and intermolecular interactions.

Time-Dependent DFT (TD-DFT) for Excited State Energy Levels and Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. researchgate.netuci.edu This method is instrumental in calculating vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. These calculations help in interpreting experimental absorption spectra by identifying the nature of electronic transitions, such as π→π* or n→π* transitions. For thiophene-based compounds, TD-DFT can sometimes incorrectly predict the ordering of the lowest excited states, a known challenge of the method. nih.gov However, it remains a valuable tool for gaining qualitative and often quantitative insights into the photophysical properties of molecules like this compound. nih.govbenasque.org

Theoretical Determination of HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties and reactivity. researchgate.netdergipark.org.tr A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excitable and can be more reactive. dergipark.org.tr Theoretical methods like DFT are commonly used to calculate the energies of the HOMO and LUMO and thus determine the energy gap. nankai.edu.cn For instance, the choice of DFT functional, such as ωB97XD, can significantly impact the accuracy of the predicted HOMO-LUMO gap when compared to high-level methods like CCSD(T). nih.gov The HOMO-LUMO gap is particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it affects charge transport and light absorption/emission properties. arxiv.orgresearchgate.net

Table 1: Theoretical Data for this compound and Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thia researchgate.nethelicene | B3LYP-D/6-311++G(d,p) | - | - | - |

| Seleno researchgate.nethelicene | B3LYP-D/6-311++G(d,p) | - | - | - |

| Telluro researchgate.nethelicene | B3LYP-D/6-311++G(d,p) | - | - | - |

| Carbazole Derivative 1 | B3LYP/6-31G(d)//AM1 | - | - | 3.42 |

| Carbazole Derivative 2 | B3LYP/6-31G(d)//AM1 | - | - | 2.50 |

| Carbazole Derivative 3 | B3LYP/6-31G(d)//AM1 | - | - | 2.79 |

| Carbazole Derivative 4 | B3LYP/6-31G(d)//AM1 | - | - | 2.51 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Interactions with Solvent Molecules and Molecular Environment

The properties and behavior of a molecule can be significantly influenced by its surrounding environment, such as a solvent. MD simulations can explicitly model the interactions between a solute molecule, like this compound, and the surrounding solvent molecules. These simulations can provide insights into solvation energies, the structure of the solvent shell around the solute, and how the solvent affects the solute's conformation and dynamics. Understanding these interactions is crucial for predicting the behavior of the molecule in solution, which is the environment for many chemical reactions and biological processes. researchgate.net

Computational Prediction of Spectroscopic Signatures (NMR, UV-Vis, IR)

Computational quantum chemistry offers powerful tools to predict the spectroscopic characteristics of molecules, which is invaluable for structure verification and for understanding their electronic properties. The primary method employed for such predictions is Density Functional Theory (DFT), with various functionals and basis sets being chosen depending on the desired accuracy and computational cost.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (δ) and coupling constants (J) are crucial for the structural elucidation of complex organic molecules. The most common approach involves geometry optimization of the molecule using DFT, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO). The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, ¹H and ¹³C NMR spectra would be predicted to assign the signals of the eight distinct aromatic protons and fifteen carbons. Discrepancies between predicted and experimental spectra can often be reconciled by considering solvent effects, typically modeled using continuum models like the Polarizable Continuum Model (PCM).

Illustrative Predicted ¹H and ¹³C NMR Data for this compound This table represents a hypothetical output from a DFT/GIAO calculation and is for illustrative purposes only.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C1 | 128.5 | 7.85 |

| C2 | 127.9 | 7.60 |

| C3 | 135.1 | - |

| C3a | 130.2 | - |

| C4 | 129.8 | 8.10 |

| C5 | 125.4 | 7.50 |

| C6 | 133.6 | 8.30 |

| C6a | 131.5 | - |

| C7 | 184.0 | - |

| C7a | 124.8 | - |

| C8 | 123.1 | 7.40 |

| C9 | 136.5 | 7.95 |

| C9a | 145.2 | - |

| C10a | 129.1 | - |

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of conjugated systems like this compound are governed by π→π* transitions. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting UV-Vis spectra. researchgate.net The calculation provides vertical excitation energies (which correspond to absorption wavelengths, λ_max) and oscillator strengths (which relate to absorption intensity).

For this compound, TD-DFT calculations would likely predict several strong absorptions in the UV and visible regions, arising from the extensive π-conjugation of the phenalenone and thiophene (B33073) moieties. The choice of functional, such as B3LYP, CAM-B3LYP, or M06-2X, can significantly impact the accuracy of the predicted excitation energies. mdpi.com

Illustrative Predicted UV-Vis Absorption Data for this compound This table represents a hypothetical output from a TD-DFT calculation and is for illustrative purposes only.

Interactive Data Table: Predicted UV-Vis Spectra| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 455 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 390 | 0.18 | HOMO-1 → LUMO |

| S₀ → S₃ | 345 | 0.45 | HOMO → LUMO+1 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. After a DFT geometry optimization, a frequency calculation is performed. This yields a set of vibrational modes and their energies. The most prominent peak in the IR spectrum of this compound is expected to be the C=O stretching vibration of the ketone group, typically appearing in the 1650-1630 cm⁻¹ range for similar aromatic ketones. Other significant bands would include C=C stretching vibrations of the aromatic rings and C-H bending vibrations. Computational analysis can help assign each peak to a specific molecular motion. chemrxiv.org

Illustrative Predicted IR Frequencies for this compound This table represents a hypothetical output from a DFT frequency calculation and is for illustrative purposes only.

Interactive Data Table: Predicted IR Vibrational Frequencies| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

|---|---|---|

| 3080-3050 | Low | Aromatic C-H Stretch |

| 1645 | High | C=O Stretch (Ketone) |

| 1600-1450 | Medium-High | Aromatic C=C Stretch |

| 1420 | Medium | C-S Stretch (Thiophene) |

Mechanistic Insights into Reaction Pathways via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult or impossible to observe experimentally. rsc.org For a polycyclic heteroaromatic compound like this compound, computational studies can provide insights into its synthesis and reactivity.

Synthesis Pathways: The synthesis of polycyclic heteroaromatic compounds often involves annulation reactions, such as Friedel-Crafts acylations, palladium-catalyzed cross-coupling reactions, or oxidative cyclizations. acs.org Computational chemistry can be used to model these reaction pathways. By calculating the Gibbs free energy of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile helps to identify the rate-determining step, assess the feasibility of a proposed mechanism, and predict the regioselectivity of a reaction. For instance, in a Friedel-Crafts type reaction, DFT calculations could predict which position on an aromatic precursor is most susceptible to electrophilic attack. researchgate.net

Reactivity and Functionalization: Computational models can also predict the reactivity of the final molecule. For this compound, one could investigate reactions such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or photochemical reactions.

Electrophilic Aromatic Substitution: By calculating molecular electrostatic potential (MEP) maps and Fukui functions, the most nucleophilic sites on the aromatic rings can be identified, predicting the likely positions for electrophilic attack (e.g., halogenation, nitration).

Nucleophilic Addition: The LUMO (Lowest Unoccupied Molecular Orbital) of the molecule is likely centered on the carbonyl group. Computational modeling can determine the energy barrier for the addition of various nucleophiles to this site.

Photochemical Reactions: TD-DFT can be used to explore the nature of the excited states. This is particularly relevant for understanding potential photochemical cyclizations or degradation pathways upon exposure to light. mdpi.com For example, studies on related compounds investigate their potential as photosensitizers in dye-sensitized solar cells, a function that is heavily dependent on the molecule's excited-state properties. researchgate.netresearchgate.net

By mapping the potential energy surface for a given reaction, computational chemistry provides a molecular-level understanding of the transformation, guiding the design of new synthetic routes and the prediction of chemical behavior. rsc.orgrsc.org

Advanced Applications of 7h Phenaleno 2,1 B Thiophen 7 One in Optoelectronic Materials Excluding Clinical

Application as Photosensitizers in Organic Photovoltaic Devices

Phenalenone-based dyes have emerged as a significant class of metal-free organic photosensitizers for organic photovoltaic devices. Their molecular structure allows for facile modification, enabling the fine-tuning of their optical and electronic properties to better suit the requirements of efficient light harvesting and charge separation.

Dye-Sensitized Solar Cells (DSSCs)

In the field of dye-sensitized solar cells, phenalenone derivatives have been successfully employed as the core component of sensitizing dyes. These organic dyes are responsible for absorbing incident sunlight and initiating the process of converting light energy into electrical energy.

The fundamental process in a DSSC begins with the absorption of a photon by the phenalenone-based dye molecule, which is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). This absorption excites an electron from the dye's highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).

Following this excitation, the electron is injected from the dye's LUMO into the conduction band of the TiO2. This electron injection process must be faster than the decay of the excited state of the dye to ensure high efficiency. The injected electrons then travel through the semiconductor network to the external circuit.

The oxidized dye molecule (dye+) is subsequently regenerated by accepting an electron from a redox mediator, which is typically an iodide/triiodide (I-/I3-) electrolyte. This returns the dye to its ground state, making it ready to absorb another photon. The oxidized redox mediator then diffuses to the counter electrode where it is reduced, completing the circuit.

The table below summarizes the performance of DSSCs employing various phenalenone-based donor-acceptor dyes.

| Dye Name | PCE (%) | Voc (V) | Jsc (mA/cm²) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Phenalenone-Based Dye 1 | 5.8 | 0.68 | 12.3 | 45,000 |

| Phenalenone-Based Dye 2 | 6.5 | 0.72 | 13.5 | 52,000 |

| Phenalenone-Based Dye 3 | 7.2 | 0.75 | 14.1 | 58,000 |

This table presents representative data for phenalenone-based dyes and is intended for illustrative purposes.

In the design of high-performance organic photosensitizers, a common strategy is to create a donor-π-bridge-acceptor (D-π-A) structure. The phenalenone moiety can serve as a potent electron donor unit within this framework. Its electron-rich nature facilitates efficient charge separation in the excited state, promoting the transfer of the electron to the acceptor part of the molecule and subsequently to the semiconductor's conduction band. The extended π-conjugation of the phenalenone core also contributes to strong light absorption in the visible region of the solar spectrum.

The long-term stability of DSSCs is a crucial factor for their commercial viability. For phenalenone-based dyes, stability challenges can arise from factors such as dye desorption from the TiO2 surface, degradation of the dye molecule under prolonged light exposure (photobleaching), and chemical reactions with components of the electrolyte. Research efforts are focused on improving the robustness of these dyes by modifying their molecular structure to enhance their binding to the semiconductor surface and to increase their intrinsic photostability.

Extension of the π-Conjugated System: By incorporating additional conjugated units into the molecular structure, the absorption spectrum can be red-shifted to capture lower-energy photons.

Molecular Engineering of Donor and Acceptor Units: The judicious selection and modification of the donor and acceptor moieties in a D-π-A framework can be used to tune the intramolecular charge transfer characteristics and thereby optimize the absorption profile.

Co-sensitization: This approach involves using a mixture of two or more dyes with complementary absorption spectra to cover a wider range of the solar spectrum. A phenalenone-based dye that absorbs strongly in one region can be paired with another dye that absorbs in a different region, leading to a significant enhancement in light harvesting efficiency.

Potential in Organic Photovoltaics (OPVs) and Perovskite Solar Cells

While direct studies on the application of 7H-Phenaleno(2,1-b)thiophen-7-one in organic photovoltaics (OPVs) and perovskite solar cells are not extensively documented, research on its structural isomer, 7H-phenaleno[1,2-b]thiophene (PT), provides significant insights into its potential. The core structure of these molecules, combining a phenalene (B1197917) moiety with a thiophene (B33073) ring, is conducive to efficient light absorption and charge separation, which are critical processes in photovoltaic devices.

Research has shown that donor-acceptor organic dyes incorporating the 7H-phenaleno[1,2-b]thiophene (PT) unit exhibit promising performance in dye-sensitized solar cells (DSSCs), a type of photovoltaic cell. For instance, two naphthalene-based dyes, designated H1 and H2, which feature the PT and 7H-benzo ncats.iobeilstein-journals.orgindeno[1,2-b]thiophene (BIT) polycycles respectively, have been successfully utilized in coadsorbate-free DSSCs. acs.org When paired with a cobalt-based redox electrolyte, these cells demonstrated notable power conversion efficiencies (PCEs) of 9.7% for H1 and 10.3% for H2 under standard AM1.5G conditions. acs.org

The impressive performance of the PT-based dye, particularly its long-term stability, underscores the potential of the phenaleno-thiophene framework in photovoltaic applications. The H1-based device, for example, exhibited remarkable durability, maintaining 90% of its initial efficiency after 1,000 hours of continuous full-sunlight soaking at 60°C. acs.org This stability is a crucial attribute for the commercial viability of solar cell technologies.

The photophysical properties of these dyes, including their light-harvesting efficiency and charge carrier kinetics, have been systematically investigated to understand the variations in photovoltage and photocurrent. acs.org The planar and rigid structure of the phenaleno-thiophene core contributes to favorable molecular packing and efficient charge transport, which are desirable characteristics for active materials in both OPVs and as interfacial layers in perovskite solar cells. The demonstrated success of the 7H-phenaleno[1,2-b]thiophene isomer strongly suggests that this compound could also serve as a valuable component in the design of novel, efficient, and stable solar energy conversion devices.

Table 1: Performance of DSSCs Based on a Structural Isomer of this compound

| Dye | Core Structure | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| H1 | 7H-phenaleno[1,2-b]thiophene (PT) | 9.7% | acs.org |

Exploration in Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials

The photoluminescent properties inherent in polycyclic aromatic compounds make this compound a compound of interest for applications in organic light-emitting diodes (OLEDs). While specific research on this compound's role in OLEDs is still emerging, the general characteristics of phenalenone-fused thiophene derivatives suggest their potential as either emissive dopants or host materials. The extended π-conjugation and rigid molecular structure can lead to high quantum yields and tunable emission colors, which are critical for the performance of OLED displays and lighting. The presence of the sulfur atom in the thiophene ring can also influence the electronic properties, potentially leading to materials with good charge-carrier mobility. The investigation of related compounds in OLEDs paves the way for future studies to explore the full potential of this compound in this domain.

Potential in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern flexible and printed electronics. The performance of these devices is heavily reliant on the charge transport characteristics of the organic semiconductor used. Fused-ring systems containing thiophene are well-regarded for their excellent charge-carrying capabilities.

The rigid and planar structure of molecules like this compound can facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. This molecular arrangement can lead to high charge carrier mobilities, a key performance metric for OFETs. While direct experimental data for this compound in OFETs is not yet available, the broader class of phenalenone-fused thiophene derivatives is being explored for such applications. The inherent electronic properties of this structural motif make it a promising candidate for the development of high-performance p-type or n-type semiconductor materials for the next generation of organic electronics.

Utilization in Chemical Sensors and Probes Based on Optical or Electrochemical Responses

The responsive nature of the electronic structure of polycyclic aromatic compounds to their local environment makes them suitable for applications in chemical sensing. The fluorescence or electrochemical properties of this compound could potentially be modulated by the presence of specific analytes. This interaction can form the basis for highly sensitive and selective chemical sensors.

For instance, the binding of an analyte to the phenalenone-thiophene core could lead to a detectable change in its absorption or emission spectrum (colorimetric or fluorometric sensing). Alternatively, the interaction could alter its redox properties, allowing for electrochemical detection. While specific applications of this compound as a chemical sensor have not been reported, the structural features suggest that derivatives could be designed to target a wide range of chemical species, opening up possibilities in environmental monitoring, industrial process control, and diagnostics.

Future Research Directions and Outlook for 7h Phenaleno 2,1 B Thiophen 7 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of 7H-Phenaleno(2,1-b)thiophen-7-one chemistry is contingent on the development of efficient, scalable, and sustainable synthetic routes. Current methods for constructing complex polycyclic heteroaromatic compounds (PHAs) often require multiple steps with harsh conditions. Future research should focus on modern synthetic strategies to overcome these limitations.

Key areas for exploration include:

Catalytic Condensation Reactions: The development of catalytic condensation processes using biomass-derivable starting materials like phenols and aminoalcohols offers a sustainable pathway to polycyclic heteroaromatics such as carbazoles, quinolines, and acridines. nih.govd-nb.info Adapting this concept could provide a greener route to the core structure.

Direct C-H Arylation and Annulation: Transition-metal-catalyzed C-H bond functionalization is a powerful tool for building complex aromatic systems with high atom economy. mdpi.com Research into direct C-H arylation to construct the thiophene (B33073) ring onto a phenalenone precursor could significantly shorten synthetic sequences.

Photochemical and Domino Reactions: Investigating photochemical cyclizations and domino reaction cascades, where multiple bonds are formed in a single operation, could provide elegant and efficient access to the this compound scaffold and its derivatives. acs.org

Exploration of New Derivatization Strategies for Advanced Functionalities

The properties of the this compound core can be finely tuned through strategic derivatization. The introduction of various functional groups at specific positions on the aromatic backbone is a well-established strategy for modulating the electronic and physical properties of organic materials. mdpi.com

Future derivatization strategies should target:

Modulating Electronic Properties: Introducing electron-donating groups (e.g., amines, alkoxides) or electron-withdrawing groups (e.g., cyano, nitro) can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for tailoring the compound for specific electronic applications. mdpi.com

Enhancing Solubility and Processability: Attaching flexible alkyl or alkoxy chains can improve solubility in common organic solvents, which is a critical factor for solution-based processing and device fabrication. nih.gov

Controlling Solid-State Packing: The introduction of bulky or specific interacting groups can influence the intermolecular arrangement in the solid state, which directly impacts charge transport properties in organic electronic devices.

A variety of new phenalenone derivatives bearing functional groups like amines, carboxylic acids, and azides have been synthesized, many of which retain the desirable photophysical properties of the parent molecule. acs.org Similar derivatization of this compound could yield a library of compounds with diverse functionalities.

Deepening Understanding of Complex Excited State Dynamics and Energy Transfer Mechanisms

The fusion of the electron-rich thiophene ring with the phenalenone ketone system is expected to give rise to complex and interesting photophysical behavior. A thorough understanding of the excited state dynamics is essential for harnessing the full potential of these molecules in light-emitting and light-harvesting applications.

Future research should focus on:

Comprehensive Spectroscopic Analysis: Utilizing steady-state and time-resolved absorption and emission spectroscopy to characterize the photophysical properties. scispace.com This includes determining fluorescence quantum yields, lifetimes, and Stokes shifts. nih.gov

Investigating Intersystem Crossing and Phosphorescence: The presence of the sulfur atom (a "heavy" atom) could enhance spin-orbit coupling, potentially leading to efficient intersystem crossing from the singlet to the triplet excited state. rsc.org This could result in phosphorescence or enable applications in photodynamic therapy through singlet oxygen generation. acs.org Studies on thiophene-fused π-systems have shown delayed emission associated with triplet-triplet annihilation. aip.org

Unraveling Deactivation Pathways: The excited states of thiophene itself can undergo ultrafast deactivation through mechanisms like ring-opening or ring puckering. rsc.orgresearchgate.net It will be crucial to investigate whether these or other non-radiative decay pathways are active in this compound and its derivatives, as this will impact their efficiency in light-emitting applications.

Advanced Computational Approaches for Predictive Material Design and Optimization

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new functional materials. By predicting the properties of molecules before their synthesis, computational methods can guide experimental efforts and provide deep insights into structure-property relationships.

Future computational work should involve:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods are workhorses for predicting the ground and excited-state properties of organic molecules, including geometries, HOMO/LUMO energies, absorption spectra, and emission characteristics. nih.govmdpi.com Simplified functionals like B97-3C can be evaluated for their cost-effectiveness in screening large numbers of derivatives, though they may underestimate LUMO values. aip.org

High-Level Ab Initio Calculations: For a more accurate description of complex excited states and non-radiative decay pathways, more advanced methods such as the algebraic diagrammatic construction to the second order (ADC(2)) can be employed. rsc.org

Modeling of Intermolecular Interactions: Predicting the solid-state packing and calculating electronic couplings between adjacent molecules are crucial for understanding and optimizing charge transport properties for applications in organic field-effect transistors (OFETs).

Expansion into Emerging Optoelectronic and Sensing Applications

The unique electronic structure and expected photophysical properties of this compound make it a promising candidate for a range of emerging applications. The isomeric compound, 7H-phenaleno[1,2-b]thiophene, has already shown promise in dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net

Potential application areas to be explored include:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and potential for high fluorescence or phosphorescence quantum yields could lead to highly efficient and color-tunable emitters. Derivatives of octaphyrin with thiophene moieties have been suggested as effective n-type materials for OLEDs. frontiersin.org

Organic Photovoltaics (OPVs): The strong absorption of light and tunable energy levels make these compounds interesting as either donor or acceptor materials in bulk heterojunction solar cells.

Organic Field-Effect Transistors (OFETs): The extended π-conjugation and potential for ordered molecular packing could facilitate efficient charge transport, making them suitable as the active semiconductor layer in OFETs. nih.gov

Chemical and Biological Sensing: The fluorescence of phenalenone-based fluorophores can be sensitive to the local environment. nih.gov This suggests that derivatives of this compound could be developed as fluorescent probes for detecting specific ions, molecules, or changes in biological systems.

Challenges and Opportunities for Translational Research in this compound Chemistry

Translating fundamental research on a novel compound into real-world applications is a complex process with significant challenges and opportunities.

Challenges:

Scalable Synthesis: Developing synthetic routes that are not only efficient but also scalable and cost-effective is a major hurdle for the commercialization of any new organic material. bohrium.com

Device Stability: The long-term operational stability of organic electronic devices is a critical issue. nih.gov Materials must be resistant to degradation under thermal stress, ambient conditions (oxygen and moisture), and prolonged light exposure.

Reproducibility: Ensuring reproducible performance of devices is often hampered by factors like thin-film morphology and interfacial properties, which can be difficult to control. nih.gov

Opportunities:

Novel Material Class: This compound represents a new class of heterocyclic nanographenes, which are at the forefront of modern materials chemistry. acs.org

Unique Properties: The fusion of the phenalenone and thiophene moieties may result in unique photophysical and electronic properties that are not accessible with other systems, potentially leading to breakthroughs in device performance.

Multifunctionality: The potential for both high-efficiency emission and singlet oxygen generation could lead to multifunctional materials, for example, in theranostics, which combines therapy and diagnostics. acs.org

The exploration of this compound chemistry is in its infancy. However, the convergence of advanced synthetic methods, sophisticated spectroscopic techniques, and powerful computational tools provides a clear roadmap for future research. Overcoming the inherent challenges could unlock a new class of high-performance organic materials for a wide array of applications.

Q & A

Q. Methodological Answer :

- Basic : The compound is synthesized via cyclization of the corresponding acid chloride using AlCl₃ in carbon disulfide, yielding 87% product with mp 153–154°C. Key steps include thionyl chloride-mediated acid activation and Friedel-Crafts acylation .

- Advanced : Density Functional Theory (DFT) can predict transition-state energies and regioselectivity during cyclization. For example, modeling the electrophilic aromatic substitution mechanism can identify solvent or catalyst effects on reaction efficiency .

Basic Question: What spectroscopic techniques are critical for characterizing 7H-Phenaleno[2,1-b]thiophen-7-one?

Advanced Question : How do researchers resolve contradictions between experimental spectral data (e.g., NMR/IR) and computational predictions for polycyclic thiophene systems?

Q. Methodological Answer :

- Basic : IR (CO stretch at 1628 cm⁻¹), ¹H-NMR (aromatic proton signals at τ 1.35–2.7), and UV-Vis (λₘₐₓ 245–370 nm) are standard. Cross-referencing with elemental analysis (e.g., C: 76.23%, S: 13.71%) validates purity .

- Advanced : Discrepancies in aromatic proton assignments can be addressed via 2D NMR (COSY, HSQC) or X-ray crystallography. For computational mismatches, refine basis sets (e.g., B3LYP/6-311+G(d,p)) to improve agreement with experimental data .

Basic Question: What are the known biological or material science applications of 7H-Phenaleno[2,1-b]thiophen-7-one derivatives?

Advanced Question : How can structure-activity relationship (SAR) studies inform the design of thiophene-based analogs for targeted kinase inhibition?

Q. Methodological Answer :

- Basic : Thiophene derivatives are explored for optoelectronic materials (e.g., organic semiconductors) due to extended π-conjugation. Limited toxicological data necessitate preliminary cytotoxicity assays .

- Advanced : SAR studies involve systematic substitution at the phenaleno-thiophene core. For example, introducing electron-withdrawing groups (e.g., -CN) can enhance binding to kinase active sites, validated via docking studies (e.g., AutoDock Vina) and in vitro kinase assays .

Basic Question: How should researchers address gaps in toxicological data for 7H-Phenaleno[2,1-b]thiophen-7-one?

Advanced Question : What experimental designs are suitable for evaluating long-term stability and degradation pathways of thiophene-containing heterocycles?

Q. Methodological Answer :

- Basic : Perform acute toxicity assays (e.g., OECD TG 423) using rodent models and in vitro cell viability tests (e.g., MTT assay) to establish baseline safety profiles .

- Advanced : Accelerated stability studies under varied pH, temperature, and UV exposure can identify degradation products. LC-MS/MS and GC-MS track decomposition pathways, while Arrhenius modeling predicts shelf-life .

Basic Question: What are the challenges in scaling up the synthesis of 7H-Phenaleno[2,1-b]thiophen-7-one for research purposes?

Advanced Question : How can microfluidic reactors or flow chemistry improve reproducibility in multistep syntheses of polycyclic thiophenes?

Q. Methodological Answer :

- Basic : Scale-up issues include exothermic reactions (e.g., AlCl₃-mediated cyclization) and solvent handling (CS₂ toxicity). Use Schlenk techniques for air-sensitive steps and optimize stoichiometry via Design of Experiments (DoE) .

- Advanced : Flow chemistry enables precise control of residence time and temperature during critical steps (e.g., acid chloride formation). Microreactors reduce side reactions and improve yield consistency .

Basic Question: How do researchers validate the purity of 7H-Phenaleno[2,1-b]thiophen-7-one?

Advanced Question : What advanced chromatographic or hyphenated techniques (e.g., LC-NMR) address co-elution issues in complex thiophene mixtures?

Q. Methodological Answer :

- Basic : Purity is confirmed via HPLC (≥95% peak area), TLC (single spot), and melting point consistency. Elemental analysis (C, H, S) must align with theoretical values .

- Advanced : LC-NMR or LC-MS/MS resolves co-eluting impurities by coupling separation with structural identification. High-resolution mass spectrometry (HRMS) further confirms molecular integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.